

A Technical Guide to 24:0 Coenzyme A-d4: Properties and Applications

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Compound of Interest

Compound Name: 24:0 Coenzyme A-d4

Cat. No.: B12413172

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of key metabolic intermediates is paramount. This guide provides an in-depth look at the chemical properties and experimental applications of **24:0 Coenzyme A-d4**, a deuterated form of Lignoceroyl Coenzyme A. This stable isotope-labeled standard is crucial for the accurate quantification of very-long-chain fatty acyl-CoAs in various biological matrices.

Core Chemical Properties

24:0 Coenzyme A-d4, also known as Lignoceroyl Coenzyme A-d4, is a synthetically modified version of the endogenous molecule where four hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, without altering its chemical behavior significantly.

Property	Value
Chemical Name	Lignoceroyl-d4 Coenzyme A
Molecular Formula	C45H83D4N7O17P3S
Molecular Weight	1173.27 g/mol
CAS Number	2260670-66-2
Purity	>99%
Physical Form	Powder
Storage Conditions	-20°C
Stability	At least 1 year at -20°C

Experimental Applications and Protocols

The primary application of **24:0 Coenzyme A-d4** is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of lignoceroyl-CoA and other very-long-chain acyl-CoAs. Its use is critical to correct for variability in sample extraction, processing, and instrument response.

General Protocol for Acyl-CoA Extraction and Quantification from Biological Tissues

This protocol outlines a generalized workflow for the analysis of long-chain acyl-CoAs using **24:0 Coenzyme A-d4** as an internal standard. Specific parameters may need optimization based on the tissue type and instrumentation.

1. Tissue Homogenization:

- Weigh a frozen tissue sample (typically 30-50 mg) in a pre-chilled tube.
- Add a known amount of **24:0 Coenzyme A-d4** internal standard.
- Homogenize the tissue in a cold extraction solvent, such as a mixture of 100 mM potassium phosphate buffer (pH 4.9) and an organic solvent mixture (e.g.,

acetonitrile:isopropanol:methanol).

2. Extraction:

- Sonicate the homogenate on ice to ensure complete cell lysis.
- Centrifuge at a high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.
- Collect the supernatant containing the acyl-CoAs.

3. Solid-Phase Extraction (SPE) for Purification (Optional but Recommended):

- Condition an SPE cartridge (e.g., a weak anion exchange or reversed-phase C18) with appropriate solvents.
- Load the supernatant onto the cartridge.
- Wash the cartridge to remove interfering substances.
- Elute the acyl-CoAs using a suitable solvent (e.g., methanol with ammonium hydroxide).
- Dry the eluate under a stream of nitrogen.

4. LC-MS/MS Analysis:

- Reconstitute the dried extract in a suitable solvent (e.g., a mixture of methanol and water).
- Inject the sample onto a reversed-phase column (e.g., C18).
- Perform chromatographic separation using a gradient of mobile phases, often containing a modifier like ammonium hydroxide to improve peak shape.
- Detect and quantify the analytes using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. The transition of the parent ion to a specific daughter ion for both the analyte and the deuterated internal standard is monitored.

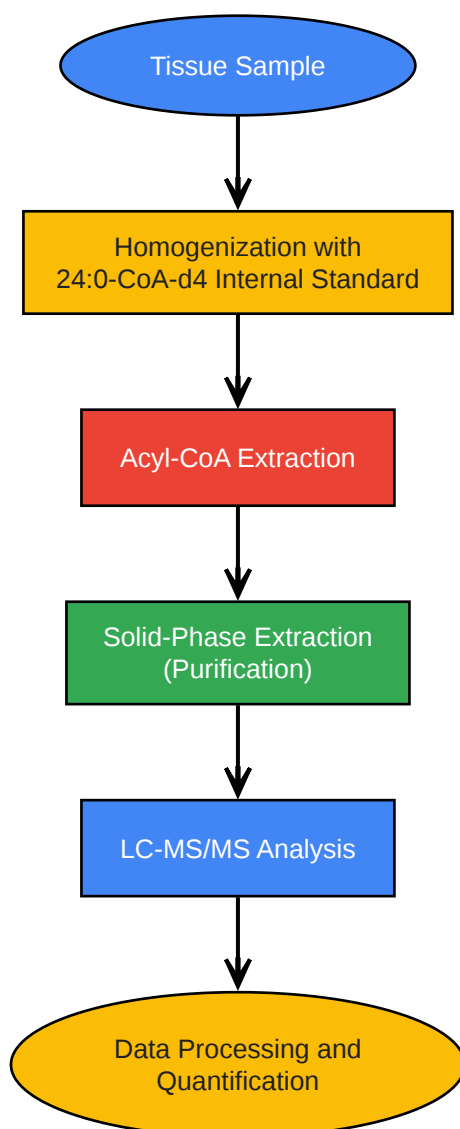
Metabolic Significance: The Role of Lignoceroyl-CoA in Peroxisomal β -Oxidation

Lignoceroyl-CoA (24:0-CoA) is a very-long-chain fatty acyl-CoA that is primarily metabolized through β -oxidation within peroxisomes. This pathway is essential for the breakdown of fatty acids that are too long to be processed by the mitochondria. Deficiencies in this pathway can lead to the accumulation of very-long-chain fatty acids, which is associated with severe neurological disorders.



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Caption: Peroxisomal β -oxidation of Lignoceroyl-CoA.



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Caption: Workflow for Acyl-CoA analysis.

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